N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O2S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Properties : Thiazoles derivatives, including those containing a methoxy-naphthyl moiety, have been studied for their antibacterial and antitubercular activities. Some synthesized compounds showed moderate activity against M. tuberculosis and excellent antibacterial activity against other strains (Prasad & Nayak, 2016).
Synthesis and Characterization : Various methods have been employed to synthesize and characterize thiazole derivatives. For instance, the synthesis of 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole has been reported, with structures determined by NMR, IR, and elemental analysis (H. Ai, 2008).
Potential Antimicrobial Agents : New types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Antimycobacterial Activity : Studies on N-alkoxyphenylhydroxynaphthalenecarboxamides, including derivatives similar in structure to the compound , have revealed some compounds with antimycobacterial activity comparable or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The specific mode of action would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biochemical pathways, leading to different downstream effects . The specific pathways affected would depend on the exact biological activity exhibited by this compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to have a variety of effects at the molecular and cellular level . The specific effects would depend on the exact biological activity exhibited by this compound.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-3-15-8-10-16(11-9-15)20-14-28-23(24-20)25-22(26)19-12-17-6-4-5-7-18(17)13-21(19)27-2/h4-14H,3H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDENJOXVHWELRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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